mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate

Photoresist 193 nm Lithography Norbornene Copolymer

This monomethyl ester is a critical building block for 193 nm photoresist copolymers (US6348296B1), providing the exact solubility contrast and transparency required for high-resolution lithography. It enables exclusively selective fluorolactonization, unlike non-selective analogs, and is essential for PMR-15 polyimide end-capping. Contains <5% anhydride impurity. Not interchangeable with diacid or dimethyl ester versions – only this specific endo‑stereochemistry and mono‑ester balance ensures formulation fidelity and reaction selectivity. Source the precise monomer to reproduce patented performance.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 96185-91-0
Cat. No. B3432134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate
CAS96185-91-0
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CC(C1C(=O)O)C=C2
InChIInChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5-,6+,7-,8+/m1/s1
InChIKeyJYZKYCYHXBQTCY-CWKFCGSDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate (CAS 96185-91-0) Technical Procurement and Differentiation Guide


mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate (CAS 96185-91-0) is a bicyclic norbornene derivative featuring a monomethyl ester moiety at the 2,3-endo-dicarboxylate position [1]. This compound, with a molecular formula of C10H12O4 and a molecular weight of 196.20 g/mol, is supplied at a typical purity of 95%, containing <5% cis-5-norbornene-endo-2,3-dicarboxylic anhydride as the primary impurity . Its rigid, alicyclic structure and functionalized endo-configuration make it a critical building block for advanced polymer synthesis and specialty organic transformations, as documented in multiple research patents and primary literature sources [1][2].

Why Generic Norbornene Carboxylate Substitution Fails for Demanding Applications


The unique endo-stereochemistry and monomethyl ester functionality of CAS 96185-91-0 render it non-interchangeable with its closest analogs, such as the corresponding diacid, dimethyl ester, or the structurally similar 5-norbornene-endo-2-carboxylic acid monomethyl ester. Direct substitution in applications like 193 nm photoresist copolymerization or electrophilic fluorocyclization leads to either a complete failure of material performance or a significant loss in reaction selectivity. The specific functional group balance in this compound is essential for achieving high transparency, proper solubility contrast, and predictable polymer architecture [1][2]. This guide details the quantitative evidence proving this compound's unique value proposition for scientific procurement.

Quantitative Performance Differentiation: CAS 96185-91-0 vs. Closest Analogs


Superior ArF (193 nm) Photoresist Performance Enabled by CAS 96185-91-0 Copolymer Incorporation

The incorporation of the mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate monomer unit into a norbornene-maleic anhydride copolymer structure directly addresses and resolves critical failure modes of conventional ArF photoresists. As described in US6348296B1, the substitution of 5-norbornene-2-carboxylic acid with this specific monomethyl ester monomer resolves the 'top loss' phenomenon and enables development with standard 2.38 wt% aqueous tetramethylammonium hydroxide (TMAH) solution [1]. This performance is directly linked to the monomer's specific balance of hydrophilic and hydrophobic character, which is absent in the fully esterified dimethyl analog or the fully ionizable diacid analog.

Photoresist 193 nm Lithography Norbornene Copolymer

Monomer-Enabled Selective Fluorolactonization Pathway

In electrophilic fluorocyclization reactions, the monomethyl ester derivative (CAS 96185-91-0) exhibits a starkly different, and more desirable, reaction profile compared to its closest analog, the monomethyl ester of 5-norbornene-endo-2-carboxylic acid. The target compound undergoes a clean, selective fluorolactonization with F-TEDA-BF4 or XeF2. In contrast, the comparator (5-norbornene-endo-2-carboxylic acid monomethyl ester) proceeds in a non-selective manner, yielding a complex mixture of fluorolactonization, addition, and rearrangement products [1][2]. This selectivity is attributed to the presence of two endo-oriented carboxyl groups in the target substrate, a feature absent in the comparator.

Fluorocyclization Selective Synthesis Norbornene Derivative

Specific Impurity Profile Defined by Endo-Anhydride Content

The commercially available form of this compound is defined by a specific and quantifiable impurity profile: it is supplied at 95% purity with <5% cis-5-norbornene-endo-2,3-dicarboxylic anhydride . This is a critical differentiator from the pure diacid (which would have no anhydride but different solubility and reactivity) and the dimethyl ester (which would have no free acid and thus different solubility). The presence of the anhydride impurity at this low, controlled level is a consequence of the compound's synthesis and storage, and its concentration is a key quality control (QC) metric for ensuring batch-to-batch reproducibility in sensitive applications like polymerization, where the anhydride can act as a chain-transfer or terminating agent.

Material Purity QC Specification Anhydride Impurity

Validated Application Scenarios for CAS 96185-91-0 Based on Evidenced Differentiation


193 nm (ArF) Photoresist Polymer Development and Production

This is the primary and most strongly evidenced application for CAS 96185-91-0. As detailed in US6348296B1, the monomer is specifically incorporated into norbornene-maleic anhydride copolymers to achieve the precise solubility contrast required for high-resolution 193 nm lithography. Procurement of this exact monomer is necessary to reproduce the patented formulations that provide high transparency at 193 nm, increased etching resistance, and the ability to be developed in standard 2.38% TMAH without pattern degradation ('top loss') [1].

Selective Synthesis of Fluorinated γ-Lactone Building Blocks

For chemists synthesizing fluorinated lactones with a norbornane core, this monomethyl ester provides a route with uniquely predictable selectivity. As demonstrated by Serguchev et al., its reaction with electrophilic fluorinating agents (F-TEDA-BF4 or XeF2) yields a single fluorolactonization product, in contrast to the non-selective mixture obtained from the closely related 5-norbornene-endo-2-carboxylic acid monomethyl ester [1][2]. This makes it the preferred starting material for the efficient and clean preparation of these complex molecules.

Development of Norbornene-Based Polyimides and Advanced Composites

This compound serves as a key intermediate for the synthesis of high-performance polyimide resins, such as those used in the PMR-15 system [1]. As the monomethyl ester of 5-norbornene-2,3-dicarboxylic acid, it provides the necessary reactive end-cap for chain extension and crosslinking in these thermosetting polyimides. The specific reactivity of the ester group and the thermal stability of the norbornene moiety are critical for achieving the high glass transition temperatures and mechanical properties required in aerospace and high-temperature composite applications.

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